molecular formula C12H12O2 B11907887 8-Methoxy-3-methylnaphthalen-1-ol CAS No. 22273-56-9

8-Methoxy-3-methylnaphthalen-1-ol

Cat. No.: B11907887
CAS No.: 22273-56-9
M. Wt: 188.22 g/mol
InChI Key: IJJNDUUHBYEDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-3-methylnaphthalen-1-ol is a chemical compound with the molecular formula C12H12O2. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 8th position and a methyl group at the 3rd position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-methylnaphthalen-1-ol typically involves the methoxylation and methylation of naphthalene derivatives. One common method includes the reaction of 8-hydroxy-3-methylnaphthalene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction facilitates the substitution of the hydroxyl group with a methoxy group, yielding this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3-methylnaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce brominated or nitrated derivatives .

Scientific Research Applications

8-Methoxy-3-methylnaphthalen-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methylnaphthalen-1-ol, particularly its antifungal activity, involves the inhibition of fungal growth by disrupting cell membrane integrity and interfering with essential metabolic processes. The compound targets specific enzymes and pathways critical for fungal survival, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-3-methylnaphthalen-1-ol is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

22273-56-9

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

8-methoxy-3-methylnaphthalen-1-ol

InChI

InChI=1S/C12H12O2/c1-8-6-9-4-3-5-11(14-2)12(9)10(13)7-8/h3-7,13H,1-2H3

InChI Key

IJJNDUUHBYEDNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)C(=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.